Tebuconazole-d9

描述

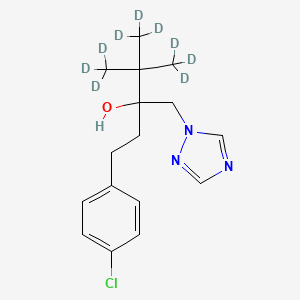

Tebuconazole-d9 是氟环唑 的一种氘代衍生物,氟环唑 是一种农业用唑类杀菌剂。氘代标记涉及用氘(氢的一种稳定同位素)替换氢原子。这种修饰主要用于科学研究中的追踪和定量目的。氟环唑 本身以其抑制甾醇 14α-脱甲基酶 (CYP51) 的能力而闻名,该酶对于麦角甾醇的生物合成至关重要,麦角甾醇是真菌细胞膜的重要组成部分 .

作用机制

Tebuconazole-d9 通过抑制甾醇 14α-脱甲基酶 (CYP51) 发挥其作用,该酶参与麦角甾醇的生物合成,麦角甾醇是真菌细胞膜的重要组成部分。通过抑制该酶,this compound 扰乱麦角甾醇的产生,导致有毒甾醇中间体的积累,最终导致真菌细胞死亡 。 涉及的分子靶点和途径包括细胞色素 P450 酶和黄素依赖性单加氧酶 .

生化分析

Biochemical Properties

Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Cellular Effects

This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .

Subcellular Localization

Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components

准备方法

合成路线和反应条件

Tebuconazole-d9 的合成涉及多个步骤,从对氯苯甲醛和频哪醇酮作为初始原料开始。该过程包括缩合、氢化和环氧化反应,形成 2-(4-氯苯基乙基)-2-叔丁基环氧乙烷。然后,该中间体在有机胺和冠醚的共催化下与三唑发生开环反应,生成氟环唑 。 氘代标记是通过使用氘代试剂将氢原子替换为氘来实现的 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺经过优化以提高产率和纯度,通常涉及先进的催化技术和严格的反应条件,以确保最终产物具有较高的同位素纯度 .

化学反应分析

反应类型

Tebuconazole-d9 经历各种化学反应,包括:

常用的试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。

还原: 氢化铝锂、硼氢化钠和其他还原剂在无水条件下。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生氘代醇 .

科学研究应用

Tebuconazole-d9 在科学研究中被广泛用于各种应用,包括:

相似化合物的比较

类似化合物

丙环唑: 另一种三唑类杀菌剂,作用机制相似,抑制甾醇 14α-脱甲基酶。

三唑酮: 一种三唑类杀菌剂,也以真菌中的甾醇生物合成为靶点。

烯酰吗啉: 一种广谱三唑类杀菌剂,具有相似的抗真菌特性.

独特性

Tebuconazole-d9 由于其氘代标记而具有独特性,这增强了其稳定性,并允许在科学研究中进行精确的追踪和定量。这种同位素标记使其与其他类似化合物区分开来,使其在研究应用中特别有价值 .

属性

IUPAC Name |

5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339966 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-83-6 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246818-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。